

# GSK3186899 off-target effects in mammalian cells

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## Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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## Technical Support Center: GSK3186899

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **GSK3186899** in mammalian cells. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is the primary known target of **GSK3186899**?

A1: The principal target of **GSK3186899** in the context of its development for visceral leishmaniasis is the *Leishmania donovani* cdc-2-related kinase 12 (CRK12).[1][2][3] The compound was identified through phenotypic screening and its target was subsequently deconvoluted.[2]

Q2: What is known about the kinase selectivity and potential off-target effects of **GSK3186899** in mammalian cells?

A2: Direct and comprehensive kinome-wide profiling data for **GSK3186899** in mammalian cells is not extensively available in the public domain. However, chemoproteomic profiling was performed on compound 15, a close structural analog of **GSK3186899**, to assess its potential for off-target interactions with human kinases.[4]

In this study, compound 15 was tested at a concentration of 5  $\mu$ M against 210 human protein kinases in a K-562 cell protein extract. The results indicated that compound 15 did not significantly interact with any of the captured protein kinases, suggesting a favorable kinase selectivity profile for this chemical series.<sup>[4]</sup> In contrast, another compound from the same series, compound 8, showed interaction with several protein kinases, highlighting the specificity of the selectivity profile within the series.<sup>[4]</sup>

Q3: Has **GSK3186899** undergone preclinical safety and toxicity studies?

A3: Yes, non-clinical safety data for **GSK3186899** have been generated. These studies suggested a suitable therapeutic window for progression into regulatory preclinical studies.<sup>[1]</sup> Specifically, non-GLP (Good Laboratory Practice) assessments of cardiovascular effects and genotoxicity did not reveal any issues that would prevent further development.<sup>[1]</sup> Furthermore, a seven-day repeat-dose oral toxicity study in rats showed no notable adverse effects concerning clinical chemistry and histopathology at the doses tested.<sup>[1]</sup>

Q4: Are there any predicted off-target liabilities based on the chemical structure of **GSK3186899**?

A4: The chemical series to which **GSK3186899** belongs was noted to resemble a set of antitumor cyclin-dependent kinase (CDK) inhibitors.<sup>[2]</sup> This structural similarity suggests that monitoring for effects on human CDKs could be a relevant consideration during experimental work.

## Troubleshooting Guides

This section provides guidance for researchers who encounter unexpected results or wish to proactively investigate potential off-target effects of **GSK3186899** in their mammalian cell-based assays.

Issue: An unexpected or difficult-to-interpret phenotype is observed in mammalian cells upon treatment with **GSK3186899**.

Troubleshooting Workflow:



Caption: A stepwise workflow for troubleshooting unexpected cellular effects of **GSK3186899**.

## Data on Analog Compound

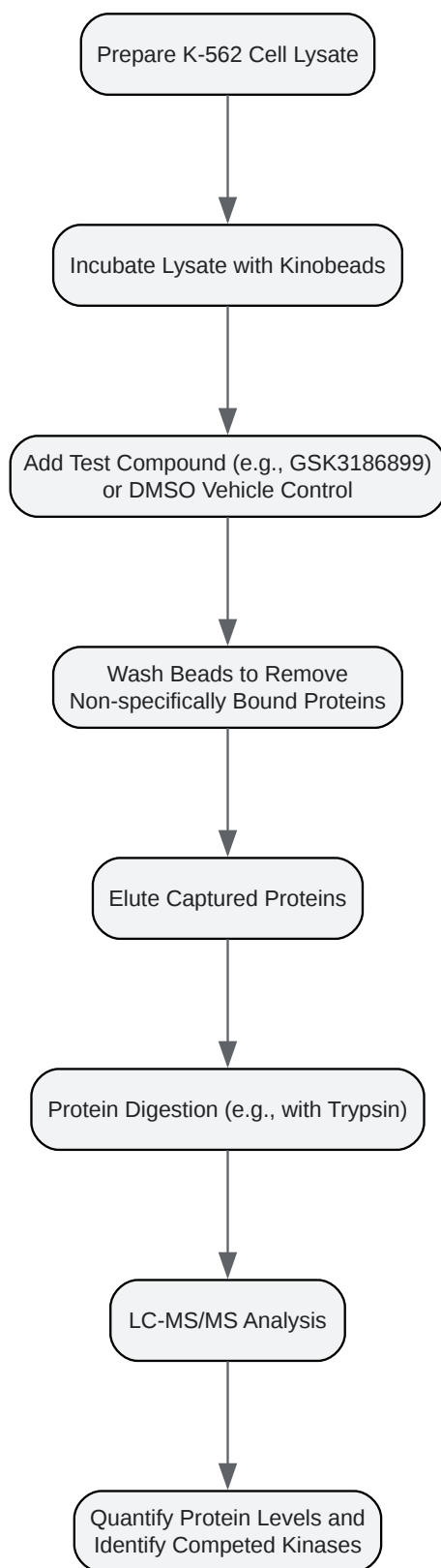
The following table summarizes the chemoproteomic profiling results for compound 15, a close analog of **GSK3186899**. This data provides an indication of the selectivity of the chemical series.

Compound	Concentration	Cell Extract	Number of Human Kinases Profiled	Outcome
15	5 $\mu$ M	K-562	210	No significant competition observed

## Experimental Protocols

Chemoproteomic Profiling of Kinase Inhibitors (Based on the methodology for compound 15)

This protocol provides a general outline for assessing the kinase selectivity of a compound using a chemoproteomics approach.



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Caption: Experimental workflow for Kinobead-based chemoproteomic profiling.

#### Detailed Steps:

- **Cell Lysate Preparation:** Culture and harvest a mammalian cell line (e.g., K-562) and prepare a native protein extract by cell lysis in a suitable buffer containing protease and phosphatase inhibitors.
- **Incubation with Kinobeads:** Immobilized broad-spectrum kinase inhibitors on beads (Kinobeads) are incubated with the cell lysate to capture a significant portion of the cellular kinome.
- **Compound Competition:** The lysate and bead mixture is incubated in the presence of the test compound (e.g., **GSK3186899** at a defined concentration) or a vehicle control (e.g., DMSO). Off-target kinases that bind to the test compound will be competed off the beads.
- **Washing:** The beads are washed to remove proteins that are not specifically bound.
- **Elution and Digestion:** The captured proteins are eluted from the beads and subsequently digested into peptides, typically using trypsin.
- **LC-MS/MS Analysis:** The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
- **Data Analysis:** The relative abundance of each identified kinase in the compound-treated sample is compared to the vehicle control. A significant reduction in the amount of a specific kinase captured on the beads in the presence of the compound indicates a potential off-target interaction.

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